
Imipramine
Overview
Description
Imipramine is a tricyclic antidepressant primarily used to treat depression and certain anxiety disorders. It was the first tricyclic antidepressant to be discovered and introduced for medical use in the late 1950s . This compound works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipramine can be synthesized through a multi-step process involving the reaction of dibenzazepine with various reagents. One common method involves the alkylation of dibenzazepine with 3-dimethylaminopropyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective and scalable methods. For example, this compound pamoate can be prepared by reacting this compound base with pamoic acid in a two-step process .
Chemical Reactions Analysis
Types of Reactions: Imipramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desipramine, a metabolite with similar pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products:
Desipramine: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Imipramine, the first tricyclic antidepressant (TCA), has a range of applications, including the treatment of depression and certain anxiety disorders . It was developed in the late 1950s by Ciba and has been studied for its efficacy in treating various conditions .
Medical Applications
Depression and Anxiety Disorders
this compound is primarily used to treat depression and certain anxiety disorders, including acute post-traumatic stress reactions . Clinical studies have demonstrated its effectiveness, even in severe cases of depression . It has shown similar efficacy to monoamine oxidase inhibitors (MAOIs) like moclobemide in treating depression .
A study comparing this compound to a placebo in outpatients with DSM-III dysthymic disorder found that 45% of the this compound-treated patients showed markedly favorable responses compared to 12% of the placebo-treated patients . this compound also showed a significant advantage in measures of depressive symptoms, global severity of illness, and self-rated social and vocational function .
Other Psychiatric Uses
Besides depression, this compound has additional indications for treating panic attacks, chronic pain, and Kleine-Levin syndrome .
Pediatric Uses
this compound is relatively frequently used in pediatric patients to treat pavor nocturnus (night terrors) and nocturnal enuresis (bed-wetting) . It can shorten the time of the delta wave stage of sleep, where wetting occurs . However, caution is advised when prescribing this compound to children and adolescents due to potential side effects .
Veterinary Medicine
In veterinary medicine, this compound is used with xylazine to induce pharmacologic ejaculation in stallions . It is also used for separation anxiety in dogs and cats .
Cognitive Improvement After Brain Injury
this compound treatment has been shown to contribute to cognitive improvement after traumatic brain injury (TBI), possibly by enhancing hippocampal neurogenesis . Studies using a controlled cortical impact (CCI) mouse model of TBI showed that mice treated with this compound had significantly improved cognitive function compared to those treated with saline .
Scientific Research Applications
Antitumor Role
this compound has demonstrated antimigratory and anti-invasive effects in colorectal cancer cells . It acts as a fascin1 inhibitor, which affects the actin cytoskeleton . In vivo studies using a zebrafish invasion model showed that this compound's anti-invasive and antimetastatic activities are dose-dependent and associated with both constitutive and induced fascin1 expression .
In silico screening identified this compound as a plausible ligand for fascin1, with in vitro experiments validating its binding and a dissociation constant of 390 μM . this compound interferes with fascin1 in bundling F-actin polymers, leading to the disorganization of actin filament bundles .
Pharmacological Studies
Pharmacological studies have explored various properties of this compound, including its antidepressant effects . Research has also focused on its effects on neurogenesis, neural remodeling, and synaptic plasticity in the hippocampus .
Mechanism of Action
Imipramine works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the brain . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . Additionally, this compound acts on other receptors, such as histamine H1 receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action but different side effect profiles.
Clomipramine: A tricyclic antidepressant with a higher affinity for serotonin reuptake inhibition.
Nortriptyline: A secondary amine tricyclic antidepressant with a different pharmacokinetic profile.
Uniqueness of Imipramine: this compound was the first tricyclic antidepressant to be discovered and remains a prototypical compound in this class. It has a well-established efficacy in treating depression and anxiety disorders and is considered the “gold standard” for panic disorder .
Biological Activity
Imipramine, a tricyclic antidepressant (TCA), is primarily known for its efficacy in treating major depressive disorder and certain anxiety disorders. However, recent studies have expanded our understanding of its biological activity, revealing additional therapeutic potentials and mechanisms of action.
This compound's primary mechanism involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine, which increases their availability in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound has been shown to interact with various receptors, including:
- Serotonin Receptors : this compound affects multiple serotonin receptor subtypes, notably 5-HT2 and 5-HT3 receptors, which play roles in mood regulation.
- Adrenergic Receptors : It exhibits antagonistic properties on alpha-adrenergic receptors, contributing to its side effects such as sedation and orthostatic hypotension.
- Histamine Receptors : The drug's antihistaminic effects can lead to sedation and weight gain.
Antitumor Activity
Recent research has highlighted this compound's potential as an antitumoral agent . A study demonstrated that this compound acts as a Fascin1 inhibitor , exhibiting antimigratory and anti-invasive effects in colorectal cancer cells. This was confirmed through in vitro assays and in vivo models using zebrafish, showing that this compound's anti-invasive activities are dose-dependent. The study suggests that this compound could serve as a foundation for targeted therapies against tumors overexpressing Fascin1 .
Neurochemical Effects
Chronic administration of this compound has been linked to significant neurochemical changes. For instance, studies show a decrease in acetylcholinesterase (AChE) activity in the hippocampus and striatum after prolonged treatment. This reduction may enhance cholinergic neurotransmission, which is often impaired in depression . Furthermore, this compound has been shown to diminish stress-induced inflammation by down-regulating pro-inflammatory cytokines such as TNF-α and IL-6 .
Clinical Efficacy
This compound's clinical efficacy has been well-documented through various studies. A notable double-blind switch study indicated that over 50% of patients who were non-responsive to initial treatments benefited from switching to this compound or sertraline. The results highlighted significant improvements in depressive symptoms measured by standardized scales .
Case Studies
Several case studies have reported diverse outcomes associated with this compound treatment:
- Case of Hyperpigmentation : A review identified 19 cases of this compound-induced hyperpigmentation across multiple publications, indicating a rare but notable side effect .
- Chronic Depression : In patients with chronic major depression who switched to this compound after failing other treatments, there was a marked improvement in depressive symptoms despite some experiencing intolerable side effects leading to treatment discontinuation .
Summary of Findings
The table below summarizes key findings related to the biological activity of this compound:
Aspect | Findings |
---|---|
Primary Action | Inhibition of serotonin and norepinephrine reuptake |
Receptor Interactions | Antagonism at 5-HT2, 5-HT3, alpha-adrenergic, and histamine receptors |
Antitumor Activity | Inhibits Fascin1; anti-invasive effects in colorectal cancer models |
Neurochemical Effects | Decreased AChE activity; enhanced cholinergic neurotransmission |
Inflammation Modulation | Reduces pro-inflammatory cytokines (TNF-α, IL-6) |
Clinical Efficacy | Significant response rates in chronic depression; effective switch therapy |
Q & A
Basic Research Questions
Q. How should a dose-response study for imipramine in animal models be designed to account for pharmacokinetic variability?
Methodological Answer:
- Experimental Design : Use a randomized, controlled design with multiple dose groups (e.g., 5, 10, 20 mg/kg) and vehicle controls. Include staggered testing intervals (e.g., 1-hour and 24-hour post-administration) to assess acute vs. chronic effects .
- Key Variables : Monitor sucrose consumption (motivation proxy), body weight, and health status. Withdraw subjects with adverse effects to avoid confounding .
- Statistical Approach : Apply repeated-measures ANOVA with dose as a between-group factor and time as a within-group factor. Use Dunnett’s post-hoc test for dose comparisons .
Q. What statistical methods are robust for analyzing this compound’s behavioral and biochemical effects in preclinical studies?
Methodological Answer:
- ANOVA Frameworks : Use one-way ANOVA for single factors (e.g., dose), two-way ANOVA for interactions (e.g., stress × this compound), and three-way ANOVA for complex designs (e.g., trial × stress × this compound) .
- Post-Hoc Corrections : Apply F-protected t-tests (least-significant difference method) to compare group means after significant ANOVA results .
- Normalization : Normalize data (e.g., dialysate:plasma AUC ratios) to control groups to reduce inter-subject variability .
Q. How can this compound’s protein-binding mechanisms be characterized in vitro?
Methodological Answer:
- Frontal Analysis : Use equilibrium dialysis or frontal affinity chromatography to quantify this compound’s binding to human serum albumin (HSA). Plot binding data as 1/[bound] vs. 1/[free] to identify multi-site interactions .
- Competitive Binding Assays : Compare this compound’s inhibition of [³H]serotonin uptake in rat hypothalamic tissue to establish selectivity for serotonin transporters over norepinephrine systems .
Advanced Research Questions
Q. How does baseline variability in subject phenotypes influence this compound’s experimental outcomes?
Methodological Answer:
- Stratification : Pre-screen subjects based on initial thresholds (e.g., auditory sensitivity or ambulation scores) and stratify into high/low groups. This compound’s effects often inversely correlate with baseline activity (e.g., high-ambulation rats show greater suppression post-treatment) .
- Interaction Analysis : Use factorial ANOVA to detect significant dose × baseline interactions. Report effect sizes for clinical relevance .
Q. What methodologies confirm this compound’s role in hippocampal neurogenesis and synaptogenesis?
Methodological Answer:
- Stereological Counting : Apply design-based stereology to quantify hippocampal neurons (e.g., granule cell layer) and synapses in genetically susceptible models (e.g., Flinders Sensitive Line rats). Compare saline- vs. This compound-treated groups .
- Behavioral Correlation : Pair stereological data with forced swim test results to link neurogenesis with reduced depressive-like immobility .
Q. How does this compound induce apoptosis and inhibit metastasis in triple-negative breast cancer (TNBC) cells?
Methodological Answer:
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify caspase-3/7 activation (extrinsic pathway) and mitochondrial depolarization (intrinsic pathway) in MDA-MB-231 cells .
- Metastasis Inhibition : Perform transwell assays to measure this compound’s suppression of invasion/migration. Validate via Western blot for downregulated MMP-9 and VEGF .
Q. What experimental approaches elucidate this compound’s anti-neuroinflammatory effects?
Methodological Answer:
- Stress Models : Use repeated social defeat (RSD) to induce peripheral (plasma IL-6) and central (microglial activation) inflammation. Administer this compound (15 mg/kg) to block corticosterone and cytokine responses .
- Behavioral Endpoints : Pair cytokine assays with social avoidance tests to confirm functional recovery .
Q. Data Contradiction Analysis
Q. How should researchers resolve contradictory findings on this compound’s dose-dependent effects?
Methodological Answer:
- Time-Dependent Analysis : Separate acute (1-hour post-dose) vs. chronic (24-hour post-dose) sessions. This compound’s motivational effects (e.g., reduced sucrose intake) are more pronounced at peak plasma concentrations .
- Baseline Adjustment : Re-analyze data after controlling for initial subject variability (e.g., stratification by baseline activity) to clarify dose-response relationships .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-52-0 (mono-hydrochloride) | |
Record name | Imipramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
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DSSTOX Substance ID |
DTXSID1043881 | |
Record name | Imipramine | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
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Boiling Point |
160 °C @ 0.1 MM HG | |
Record name | Imipramine | |
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Record name | IMIPRAMINE | |
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Solubility |
CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |
Record name | Imipramine | |
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Record name | Imipramine | |
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Mechanism of Action |
Imipramine works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin. It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons. Depression has been linked to a lack of stimulation of the post-synaptic neuron by norepinephrine and serotonin. Slowing the reuptake of these neurotransmitters increases their concentration in the synaptic cleft, producing knock-on effects in protein kinase signalling which is thought to contribute to changes in neurotransmission and brain physiology which relieves symptoms of depression., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION IS NOT CLEAR. ITS EFFECT HAS BEEN DESCRIBED AS DULLING OF DEPRESSIVE IDEATION... HOWEVER, REPORTS OF MANIC EXCITEMENT AS WELL AS EUPHORIA & INSOMNIA INDICATE THAT IMIPRAMINE DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES., TRICYCLIC ANTIDEPRESSANTS HAVE THREE PRIMARY PHARMACOLOGIC ACTIONS, INCLUDING ANTICHOLINERGIC EFFECTS, REUPTAKE BLOCKADE OF CATECHOLAMINES AT THE ADRENERGIC NEURONAL SITE AND QUINIDINE-LIKE EFFECTS ON THE CARDIAC TISSUE. /TRICYCLIC ANTIDEPRESSANTS/ | |
Record name | Imipramine | |
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Color/Form |
White to off-white /hydrochloride/ | |
CAS No. |
50-49-7 | |
Record name | Imipramine | |
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Record name | Imipramine [INN:BAN] | |
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Record name | Imipramine | |
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Record name | Imipramine | |
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Record name | Imipramine | |
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Record name | IMIPRAMINE | |
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Record name | Imipramine | |
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Melting Point |
174-175, 174.5 °C | |
Record name | Imipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00458 | |
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Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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